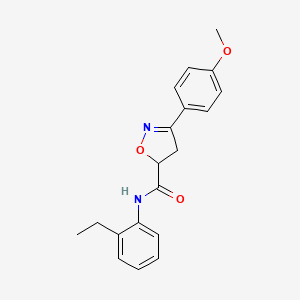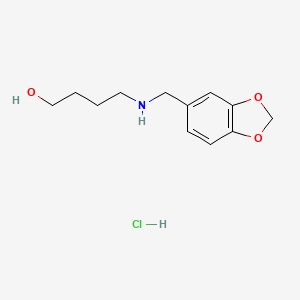![molecular formula C20H26N2O4S B4879453 2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4879453.png)
2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a phenoxy group, a sulfonamide group, and a trimethylphenyl group. It is often utilized in various fields such as chemistry, biology, medicine, and industry due to its versatile properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the phenoxy acetamide intermediate, followed by the introduction of the propylsulfamoyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. For instance, the phenoxy acetamide can be synthesized by reacting 4-hydroxyacetophenone with 2,4,6-trimethylphenylamine in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product. Industrial methods often focus on cost-effectiveness and scalability while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-furanylmethyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
- Phenoxy acetamide derivatives such as chalcone, indole, and quinoline
Uniqueness
2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
2-[4-(propylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-5-10-21-27(24,25)18-8-6-17(7-9-18)26-13-19(23)22-20-15(3)11-14(2)12-16(20)4/h6-9,11-12,21H,5,10,13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTQNNCJPZOMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4879376.png)

![[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-fluorobenzoate](/img/structure/B4879397.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4879404.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4879406.png)
![3-({[3-(5-isoxazolyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4879412.png)
![methyl {[3-(aminocarbonyl)-4,5,6-trimethyl-2-pyridinyl]thio}acetate](/img/structure/B4879416.png)

![2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879437.png)

![3-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B4879448.png)
![3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4879451.png)
![(2Z)-6-PHENYL-2-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE](/img/structure/B4879460.png)
![5-(4-CHLOROPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4879479.png)
